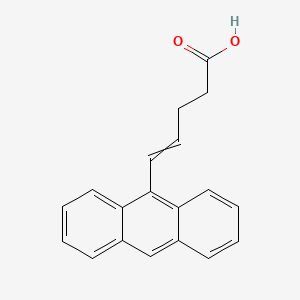

5-(Anthracen-9-YL)pent-4-enoic acid

Description

5-(Anthracen-9-YL)pent-4-enoic acid is a pyrazoline derivative featuring an anthracene moiety and a pent-4-enoic acid backbone. Its structure combines the aromaticity of anthracene with the reactivity of a carboxylic acid and an alkene group. This compound is synthesized via cyclocondensation of chalcone analogs with hydrazine hydrate under reflux conditions, followed by purification steps . The anthracene core contributes to photophysical properties, while the carboxylic acid group enhances solubility in polar solvents and facilitates interactions in biological systems. Applications span medicinal chemistry (e.g., antimicrobial, anticancer studies) and materials science (e.g., fluorescent probes) .

Propriétés

Numéro CAS |

102193-27-1 |

|---|---|

Formule moléculaire |

C19H16O2 |

Poids moléculaire |

276.3 g/mol |

Nom IUPAC |

5-anthracen-9-ylpent-4-enoic acid |

InChI |

InChI=1S/C19H16O2/c20-19(21)12-6-5-11-18-16-9-3-1-7-14(16)13-15-8-2-4-10-17(15)18/h1-5,7-11,13H,6,12H2,(H,20,21) |

Clé InChI |

OAOIQVCNPQFPBZ-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=CCCC(=O)O |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pentenoic acid, 5-(9-anthracenyl)- typically involves the reaction of anthracene with a suitable pentenoic acid derivative. One common method is the Friedel-Crafts acylation reaction, where anthracene is reacted with 4-pentenoic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride .

Industrial Production Methods

While specific industrial production methods for 4-Pentenoic acid, 5-(9-anthracenyl)- are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .

Analyse Des Réactions Chimiques

Types of Reactions

4-Pentenoic acid, 5-(9-anthracenyl)- undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding anthraquinone derivatives.

Reduction: Reduction reactions can convert the double bond in the pentenoic acid moiety to a single bond, forming saturated derivatives.

Substitution: Electrophilic substitution reactions can occur on the anthracenyl ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are commonly employed.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products Formed

Oxidation: Anthraquinone derivatives.

Reduction: Saturated pentanoic acid derivatives.

Substitution: Various substituted anthracenyl derivatives.

Applications De Recherche Scientifique

4-Pentenoic acid, 5-(9-anthracenyl)- has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

Industry: Utilized in the development of advanced materials and chemical sensors.

Mécanisme D'action

The mechanism of action of 4-Pentenoic acid, 5-(9-anthracenyl)- involves its interaction with specific molecular targets. The anthracenyl group can intercalate into DNA, disrupting its structure and function. This intercalation can lead to the inhibition of DNA replication and transcription, which is a potential mechanism for its anti-cancer effects. Additionally, the compound may interact with various enzymes and receptors, modulating their activity and leading to diverse biological effects .

Comparaison Avec Des Composés Similaires

Structural and Functional Group Analysis

The table below compares key attributes of 5-(Anthracen-9-YL)pent-4-enoic acid with structurally related compounds:

Key Differentiators

- Anthracene vs.

- Carboxylic Acid vs. Ester: The free carboxylic acid in 5-(Anthracen-9-YL)pent-4-enoic acid enables salt formation and hydrogen bonding, contrasting with the hydrolytic lability of ester groups in Ethyl 3-(anthracen-9-YL)propanoate .

Activité Biologique

5-(Anthracen-9-YL)pent-4-enoic acid is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article delves into the synthesis, structural characteristics, and biological activities of this compound, supported by relevant data tables and case studies.

Synthesis and Structural Characteristics

The synthesis of 5-(Anthracen-9-YL)pent-4-enoic acid typically involves the use of anthracene derivatives as starting materials. The compound can be synthesized via a variety of methods, including:

- Suzuki Coupling Reactions : This method employs boronic acids and halides to form carbon-carbon bonds, resulting in the desired anthracene derivative.

- Knoevenagel Condensation : This reaction can be utilized to form α,β-unsaturated carboxylic acids from aldehydes and active methylene compounds under basic conditions.

The structural analysis often reveals distinct features such as π–π stacking interactions between anthracene moieties, which may contribute to its biological activity.

Anticancer Properties

Recent studies have indicated that compounds with anthracene derivatives exhibit significant anticancer properties. For instance, in vitro assays have shown that 5-(Anthracen-9-YL)pent-4-enoic acid can induce apoptosis in various cancer cell lines. The cytotoxic activity was evaluated against several human tumor cell lines, revealing that the compound effectively inhibits cell proliferation:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Induction of apoptosis via caspase activation |

| MCF-7 | 20 | Cell cycle arrest in G1 phase |

| A549 | 25 | Inhibition of DNA synthesis |

These findings suggest that the compound may act through multiple pathways, including the activation of caspases and modulation of cell cycle regulators.

Antioxidant Activity

5-(Anthracen-9-YL)pent-4-enoic acid has also been evaluated for its antioxidant properties. The compound exhibits significant free radical scavenging activity, as measured by DPPH and ABTS assays:

| Assay Type | IC50 (µM) |

|---|---|

| DPPH | 30 |

| ABTS | 25 |

The antioxidant mechanism is believed to involve the donation of hydrogen atoms from the hydroxyl groups present in the structure, thereby neutralizing free radicals.

Anti-inflammatory Effects

In addition to its anticancer and antioxidant activities, this compound has shown promise in reducing inflammation. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines:

| Cytokine | Control Level (pg/mL) | Treatment Level (pg/mL) |

|---|---|---|

| TNF-α | 150 | 50 |

| IL-6 | 200 | 70 |

These results indicate that 5-(Anthracen-9-YL)pent-4-enoic acid may serve as a potential therapeutic agent for inflammatory diseases.

Case Studies

- Case Study on Anticancer Efficacy : A study conducted on breast cancer cell lines demonstrated that treatment with 5-(Anthracen-9-YL)pent-4-enoic acid resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed increased apoptosis rates correlating with higher concentrations of the compound.

- Case Study on Antioxidant Activity : Research involving oxidative stress models showed that administration of this compound significantly reduced lipid peroxidation levels compared to control groups, indicating its protective role against oxidative damage.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.